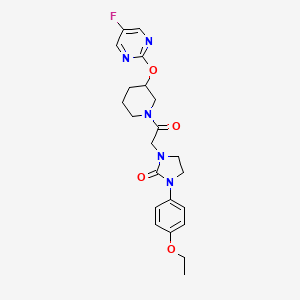

1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN5O4/c1-2-31-18-7-5-17(6-8-18)28-11-10-27(22(28)30)15-20(29)26-9-3-4-19(14-26)32-21-24-12-16(23)13-25-21/h5-8,12-13,19H,2-4,9-11,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNTVUUEGSRGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazolidinone Core: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution or coupling reactions.

Attachment of the Piperidinyl Group: This can be done via nucleophilic substitution or amination reactions.

Incorporation of the Fluoropyrimidinyl Group: This step might involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

Reduction: The imidazolidinone core can be reduced to form imidazolidine derivatives.

Substitution: The fluoropyrimidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce imidazolidine derivatives.

Scientific Research Applications

The compound 1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a complex organic molecule with potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Structure and Composition

The molecular formula for this compound is , and it has a molecular weight of approximately 372.44 g/mol. The structure features an imidazolidinone core, which is significant in medicinal chemistry due to its biological activity.

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent. Its structural components suggest that it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of imidazolidinones can exhibit anticancer properties. For example, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Antiviral Properties

Compounds with similar structures have been investigated for antiviral activity. The presence of the fluoropyrimidine moiety suggests potential effectiveness against viral infections, as pyrimidine derivatives are known to disrupt viral replication processes .

Neuropharmacology

The piperidine group within the compound is associated with neuroactive properties. Research has indicated that piperidine derivatives can modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety .

Enzyme Inhibition

Imidazolidinones have been studied for their ability to inhibit specific enzymes that play critical roles in various diseases, including cancer and metabolic disorders. The compound's design allows it to potentially act as an enzyme inhibitor, providing a pathway for therapeutic intervention .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidinyl group may play a crucial role in binding to these targets, while the imidazolidinone core could be involved in the modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on substituent effects, pharmacological profiles, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations :

- The imidazolidin-2-one core in the target compound and compound 18c contrasts with piperidin-2-one () or benzoimidazole (). Imidazolidin-2-one derivatives are associated with acetylcholinesterase inhibition, while benzoimidazoles often target kinases or GPCRs .

The 5-fluoropyrimidin-2-yloxy substituent may offer superior metabolic stability over non-fluorinated analogs (e.g., pyridinyloxy groups in ) due to fluorine’s electronegativity and resistance to oxidative metabolism .

Pharmacological Implications :

- Compound 18c demonstrated anti-Alzheimer’s efficacy comparable to donepezil, suggesting that the imidazolidin-2-one scaffold paired with a piperidinylmethyl group is critical for cholinesterase interaction. The target compound’s fluoropyrimidine moiety could further optimize binding to peripheral anionic sites of acetylcholinesterase .

- In contrast, the trifluoromethyl -rich compounds in and are patented for kinase inhibition, highlighting how fluorinated aryl groups diversify therapeutic targeting .

Synthetic Feasibility :

Biological Activity

The compound 1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a complex molecule that has garnered attention for its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure that includes an imidazolidinone core, a piperidine moiety, and a fluorinated pyrimidine. Its molecular formula is , with a molecular weight of approximately 363.39 g/mol.

Anticancer Properties

Research has indicated that derivatives of imidazolidinones exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown inhibition of tumor growth in various cancer cell lines. A study demonstrated that the introduction of a fluorinated pyrimidine enhances the compound's efficacy against specific cancer types by targeting cellular pathways involved in proliferation and apoptosis .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. In vitro studies suggest that it can enhance lymphocyte proliferation, indicating potential as an immunostimulant. Comparative studies showed that certain analogs exhibited immunostimulating activity exceeding that of established drugs like levamisole .

Neuroprotective Effects

Preliminary findings suggest neuroprotective properties attributed to the piperidine component. In animal models, the compound has demonstrated the ability to mitigate neurodegeneration induced by oxidative stress, which could be relevant for conditions like Alzheimer's disease .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value calculated at 12 µM, suggesting potent anticancer activity .

Study 2: Immunological Response

In another study involving murine models, treatment with the compound resulted in a significant increase in CD4+ T-cell populations, enhancing the overall immune response. The findings suggest potential applications in immunotherapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 12 µM on MCF-7 cells | |

| Immunomodulation | Increased CD4+ T-cells | |

| Neuroprotection | Reduced oxidative stress effects |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Notes |

|---|---|---|

| Base Compound | Moderate | Initial findings |

| Fluorinated Variant | High | Enhanced potency |

| Piperidine Derivative | Significant | Neuroprotective effects |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can flow chemistry improve yield and purity?

The synthesis typically involves sequential coupling of the imidazolidin-2-one core with the fluoropyrimidinyl-piperidine moiety via nucleophilic substitution or amide bond formation. Key steps include:

- Imidazolidinone core preparation : Cyclization of urea derivatives with ethylenediamine analogs under basic conditions.

- Piperidinyl-oxy fragment synthesis : Functionalization of piperidine with 5-fluoropyrimidin-2-ol via Mitsunobu or SNAr reactions.

Flow chemistry (e.g., Omura-Sharma-Swern oxidation adaptations) enhances reproducibility and safety by enabling precise control of reaction parameters (temperature, residence time) and reducing exothermic risks .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure, particularly the stereochemistry of the piperidinyl-oxy linkage?

- NMR : H and C NMR to verify connectivity of the ethoxyphenyl, imidazolidinone, and piperidinyl groups. NOESY can resolve stereochemistry at the piperidine oxygen.

- X-ray crystallography : For absolute configuration determination, as demonstrated in structurally related piperidinyl-oxazolidinone derivatives .

- HRMS : To confirm molecular formula (CHFNO).

Q. What purification strategies are effective for isolating the target compound from byproducts?

- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane to methanol/dichloromethane).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data.

- HPLC : Reverse-phase C18 columns for high-purity isolation, especially if stereoisomers are present.

Q. How can researchers validate the compound’s stability under standard laboratory storage conditions?

- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months.

- Analytical monitoring : Track degradation via HPLC-UV and LC-MS to identify hydrolytic (e.g., imidazolidinone ring opening) or oxidative (e.g., ethoxy group dealkylation) pathways.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the coupling reaction between the imidazolidinone core and fluoropyrimidinyl-piperidine moiety under continuous flow conditions?

- Factors to test : Temperature (80–120°C), catalyst loading (0.1–1.0 eq), residence time (2–10 min), and solvent polarity (DMF vs. THF).

- Response variables : Yield (HPLC), purity (area%), and stereoselectivity (chiral HPLC).

- Statistical modeling : Use a central composite design to identify interactions and generate a predictive model for scalability .

Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?

- Molecular docking : Employ AutoDock Vina or Schrödinger Glide with crystal structures of kinases (e.g., PI3K or MAPK) to map interactions with the fluoropyrimidinyl and imidazolidinone motifs.

- MD simulations : Assess binding stability (50–100 ns trajectories) and identify key residues (e.g., hinge region interactions) .

Q. What in vitro assays are recommended to evaluate kinase inhibitory activity, considering structural analogs like PF-06683324?

Q. How can researchers resolve contradictory data on metabolic stability across different in vitro models (e.g., hepatocytes vs. microsomes)?

- Mechanistic studies : Compare CYP450 isoform contributions (CYP3A4 vs. CYP2D6) using isoform-specific inhibitors.

- Species differences : Test human vs. rodent models to identify interspecies variability in clearance rates.

- Metabolite profiling : Use LC-HRMS to identify species-specific Phase I/II metabolites (e.g., glucuronidation vs. oxidation) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Screen with counterions (e.g., HCl or mesylate) to enhance aqueous solubility.

- Nanoparticle formulations : Use PEGylated liposomes or polymeric micelles to increase plasma half-life.

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the ethoxyphenyl moiety .

Q. How can structure-activity relationship (SAR) studies guide optimization of the piperidinyl-oxy substituent?

- Analog synthesis : Replace the 5-fluoropyrimidinyl group with other heterocycles (e.g., pyridazinone or benzisoxazole) and compare potency.

- Key parameters : LogP, hydrogen-bond donors/acceptors, and steric effects.

- Biological testing : Prioritize analogs with improved selectivity (e.g., >10-fold vs. off-target kinases) and microsomal stability (t > 60 min) .

Q. Methodological Notes

- Data contradiction analysis : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).

- Experimental design : Incorporate negative controls (e.g., unmodified piperidine analogs) and replicate experiments (n ≥ 3) to ensure robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.